molecular formula C15H10N2O2 B1387702 3-Phenylquinoxaline-2-carboxylic acid CAS No. 92427-66-2

3-Phenylquinoxaline-2-carboxylic acid

Cat. No. B1387702
CAS RN: 92427-66-2
M. Wt: 250.25 g/mol
InChI Key: GUTASBJYGXIWLA-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .


Molecular Structure Analysis

The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .


Physical And Chemical Properties Analysis

PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

3-Phenylquinoxaline-2-carboxylic acid and its derivatives have been studied for their potential anticancer properties. A series of compounds based on this acid showed significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating its potential use in cancer treatment. These compounds were found to be active in inhibiting cancer cell growth, with some showing comparable potency to the reference drug doxorubicin (El Rayes et al., 2019).

Polymer Synthesis

The acid has also found applications in the synthesis of polymers. For instance, hyperbranched poly(phenylquinoxaline) (PPQ) was synthesized using a derivative of 3-phenylquinoxaline-2-carboxylic acid, showcasing its utility in material science and engineering (Baek & Tan, 2006).

Neuroprotective and Anticonvulsant Activities

Compounds derived from 3-phenylquinoxaline-2-carboxylic acid have exhibited neuroprotective and anticonvulsant activities. They have been studied for their potential use in treating neurological disorders due to their high affinity for specific receptor sites in the brain (Takano et al., 2005).

Liquid- and Solid-Phase Synthesis of Quinoxalines

The acid is used in the synthesis of quinoxalines, both in liquid and solid phases. This demonstrates its versatility in organic synthesis and the potential for diverse applications in pharmaceuticals and chemical industries (Attanasi et al., 2001).

Room-Temperature Free-Radical-Induced Polymerization

The acid's derivatives have been used in room-temperature free-radical-induced polymerization, indicating their utility in developing new materials with specific properties for industrial applications (Baek et al., 2003).

properties

IUPAC Name

3-phenylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTASBJYGXIWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Vicente, LM Lima, E Bongard, S Charnaud… - European journal of …, 2008 - Elsevier
As a continuation of our research and with the aim of obtaining new antimalarial agents, new series of 3-phenylquinoxaline 1,4-di-N-oxide derivatives have been synthesized following …
Number of citations: 100 www.sciencedirect.com
AT Blomquist, EA LaLancette - Journal of the American Chemical …, 1962 - ACS Publications
… Oxidation of the quinoxaline derivative III with chromic acid gives benzoic acid, 3-phenyl-2hydroxyquinoxaline7 and 3-phenylquinoxaline-2carboxylic acid. The carbon skeleton of com…
Number of citations: 26 pubs.acs.org
EA La Lancette - 1960 - search.proquest.com
… Analogies for the proposed conversion of 3-phenylquinoxaline-2-carboxylic acid to 3-phenyl… (ll/^) of 3~phenylquinoxaline-2-carboxylic acid which was easily separated from the benzoic …
Number of citations: 0 search.proquest.com
E Moreno, S Ancizu, S Pérez-Silanes, E Torres… - European journal of …, 2010 - Elsevier
As a continuation of our research and with the aim of obtaining new anti-tuberculosis agents which can improve the current chemotherapeutic anti-tuberculosis treatments, forty-three …
Number of citations: 93 www.sciencedirect.com
GI Buravchenko, AE Shchekotikhin - Pharmaceuticals, 2023 - mdpi.com
… A higher yield (50–64%) of derivatives of 3-phenylquinoxaline-2-carboxylic acid 1,4-dioxide was achieved using K 2 CO 3 as a catalyst in acetone or DMF. …
Number of citations: 1 www.mdpi.com
AH Blatt - Journal of the American Chemical Society, 1935 - ACS Publications
… addition of phenylmagnesium bromide and subsequent oxidation furnishes benzophenone and 3-phenylquinoxaline-2-carboxylic acid (VII) —the reaction series (A). These facts, …
Number of citations: 7 pubs.acs.org
AH Blatt - Journal of the American Chemical Society, 1936 - ACS Publications
… oxide, the reaction mixture taken up in ether, washed with water and extracted with sodium carbonate, the extract furnished on acidification 3-phenylquinoxaline 2-carboxylic acid (VIII)—…
Number of citations: 9 pubs.acs.org
VA Mamedov, AA Kalinin, AT Gubaidullin… - Russian chemical …, 2004 - Springer
… of final product 4 can be represented as the Phillips—Landenburg reaction7 of o PDA 2a with either anhydride A or a product of its hydrolysis, viz., 3 phenylquinoxaline 2 carboxylic acid …
Number of citations: 26 link.springer.com

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